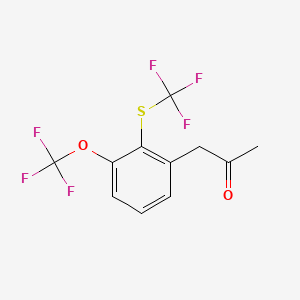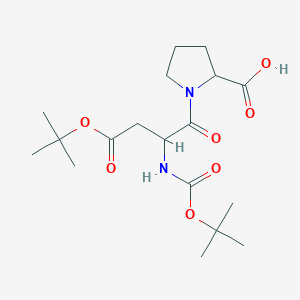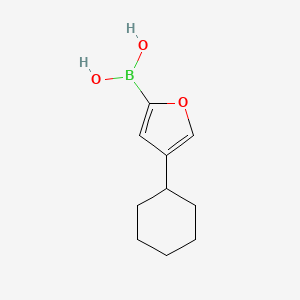
(4-Cyclohexylfuran-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Cyclohexylfuran-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a furan ring, which is further substituted with a cyclohexyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyclohexylfuran-2-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation, which involves the reaction of an aryl or vinyl halide with bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient.
Industrial Production Methods: Industrial production of boronic acids, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: (4-Cyclohexylfuran-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The boronic acid can participate in substitution reactions, where the boron atom is replaced by another functional group.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Bases: Such as potassium carbonate or sodium hydroxide for various reactions.
Major Products:
Biaryls: Formed through Suzuki-Miyaura coupling.
Alcohols/Ketones: Formed through oxidation.
Substituted Furans: Formed through substitution reactions.
科学的研究の応用
(4-Cyclohexylfuran-2-yl)boronic acid has diverse applications in scientific research:
作用機序
The mechanism of action of (4-Cyclohexylfuran-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The molecular targets and pathways involved depend on the specific reaction and conditions used .
類似化合物との比較
Phenylboronic Acid: Another widely used boronic acid in organic synthesis.
Vinylboronic Acid: Used in similar coupling reactions but with different reactivity profiles.
Alkylboronic Acids: Such as methylboronic acid, which have different applications and reactivity compared to (4-Cyclohexylfuran-2-yl)boronic acid.
Uniqueness: this compound is unique due to its specific structure, which combines the reactivity of the boronic acid group with the stability and electronic properties of the furan ring and the steric effects of the cyclohexyl group. This combination makes it particularly useful in certain synthetic applications where other boronic acids may not be as effective .
特性
分子式 |
C10H15BO3 |
|---|---|
分子量 |
194.04 g/mol |
IUPAC名 |
(4-cyclohexylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C10H15BO3/c12-11(13)10-6-9(7-14-10)8-4-2-1-3-5-8/h6-8,12-13H,1-5H2 |
InChIキー |
MPBHOEZOPPGNBX-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CO1)C2CCCCC2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


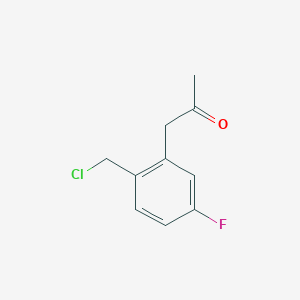
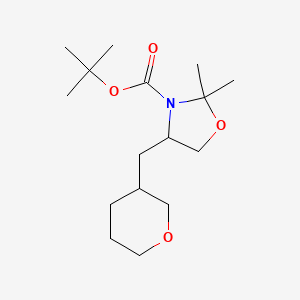
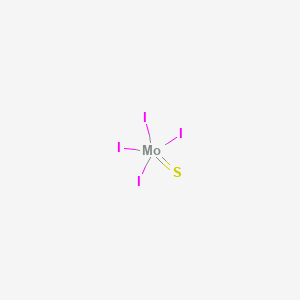
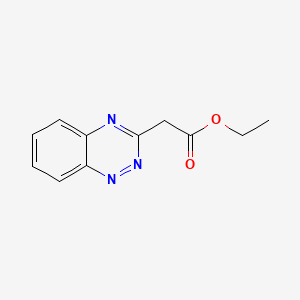

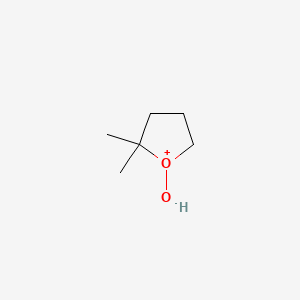
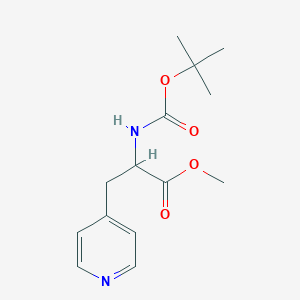
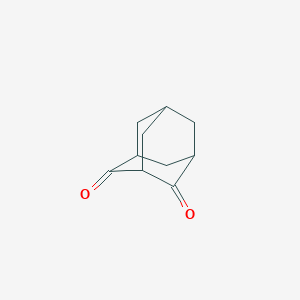


![Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-methyl-](/img/structure/B14070540.png)
